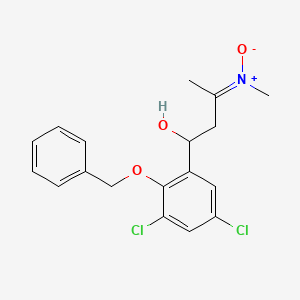![molecular formula C20H23NO3S B3036291 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate CAS No. 339100-06-0](/img/structure/B3036291.png)
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate
Vue d'ensemble
Description
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C20H23NO5S. This compound is known for its unique structure, which includes a carbamate group, a sulfanyl group, and multiple methyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with N,N-dimethylcarbamoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfonyl group.
Reduction: The compound can be reduced to modify the carbamate group.
Substitution: Various substituents can be introduced to the aromatic ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields a sulfonyl derivative, while reduction of the carbamate group can produce an amine derivative .
Applications De Recherche Scientifique
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes, while the sulfanyl group may interact with cellular proteins. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate: This compound is similar but contains a sulfonyl group instead of a sulfanyl group.
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate: This compound has a sulfinyl group, which affects its chemical properties and reactivity.
Uniqueness
The uniqueness of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
[2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylacetyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-13-6-8-17(9-7-13)25-12-18(22)16-10-14(2)19(15(3)11-16)24-20(23)21(4)5/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBQBKMMSLGMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)OC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036209.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone](/img/structure/B3036210.png)
![4-{[(4-Chlorobenzyl)imino]methyl}-2-(2-chloro-6-fluorobenzyl)-1,3-benzenediol](/img/structure/B3036211.png)
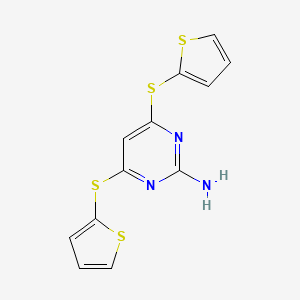
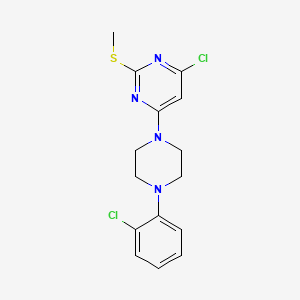
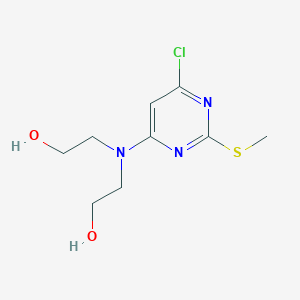
![2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036217.png)
![2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B3036218.png)
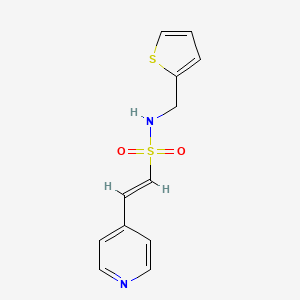
![2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B3036224.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3036225.png)
![2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B3036226.png)
![5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036227.png)
